1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea
Description
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea (molecular formula: C₈H₁₃N₄OS, molecular weight: 214.29 g/mol) is a substituted urea derivative featuring a 1,3,4-thiadiazole core with a tert-butyl group at position 5 and a methyl group on the urea moiety . The compound’s synthesis and characterization are supported by entries in chemical databases and building block catalogs .
Properties
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)5-11-12-7(14-5)10-6(13)9-4/h1-4H3,(H2,9,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVDHFCJIENKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075210 | |
| Record name | Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24814-29-7 | |
| Record name | N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N′-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24814-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024814297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea typically involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with methyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Reaction with Isocyanates
The primary synthetic route involves reacting 2-amino-5-tert-butyl-1,3,4-thiadiazole with methyl isocyanate in dioxane or toluene under mild heating (60–90°C). This yields the target compound through urea bond formation .
Example :
Table 1 : Synthesis conditions and yields
| Reactant | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Methyl isocyanate | Dioxane | 60–90°C | 82–88% |
Functionalization at the Urea Group
The urea moiety undergoes acylation and alkylation reactions due to its nucleophilic nitrogen atoms.
Acylation with Chloroacetyl Chloride
Reaction with chloroacetyl chloride in the presence of triethylamine produces 2-chloroacetamido derivatives , which are intermediates for herbicidal analogs .
Reaction :
Key Data :
Hydrolysis and Degradation Pathways
The compound exhibits pH-dependent hydrolysis, particularly under alkaline conditions.
Alkaline Hydrolysis
In aqueous NaOH (pH > 10), the urea bond cleaves to form 5-tert-butyl-1,3,4-thiadiazol-2-amine and methylamine .
Degradates Identified :
-
N-(5-tert-butyl-thiadiazol-2-yl)-N-methylurea (primary hydrolytic product) .
-
5-tert-butyl-1,3,4-thiadiazol-2-amine (full urea cleavage) .
Table 2 : Hydrolysis products and conditions
| Conditions | Major Product | Minor Product |
|---|---|---|
| pH 10–12, 25°C | N-Methylurea derivative | Thiadiazol-2-amine |
Reactivity with Isothiocyanates
The methylamino group on the urea reacts with methyl isothiocyanate to form thiourea derivatives , which are precursors to herbicidal agents .
Reaction :
Key Data :
Photodegradation
Under UV light, the thiadiazole ring undergoes oxidative cleavage , producing sulfonic acid derivatives and CO₂ .
Identified Photoproducts :
-
5-tert-butyl-1,3,4-thiadiazole-2-sulfonic acid
-
N-Methylurea
Biological Transformation
In soil, microbial action demethylates the urea group, forming N-(5-tert-butyl-thiadiazol-2-yl)urea . This degradate retains partial herbicidal activity but is less persistent .
Stability Profile
Thermal Stability : Stable up to 160°C; decomposes above 200°C to release NH₃ and CO₂ .
pH Stability :
Scientific Research Applications
Agricultural Applications
Nonselective Herbicide
Tebuthiuron is primarily used as a nonselective herbicide effective against a variety of herbaceous and woody plants. It is particularly valuable in managing vegetation in non-crop areas such as roadsides, railways, and industrial sites. Its mode of action involves inhibiting photosynthesis, leading to plant death.
Efficacy and Usage
- Target Species : Effective against both broadleaf and grassy weeds.
- Application Methods : Can be applied via soil incorporation or foliar spray.
Environmental Impact
Tebuthiuron has been shown to have varying degrees of toxicity to aquatic organisms. For instance, the LC50 (lethal concentration for 50% of the population) for bluegill sunfish is reported at 112 mg/L, indicating potential risks to aquatic ecosystems when used improperly .
Case Study 1: Vegetation Management in Railways
A study conducted on railway corridors demonstrated the effectiveness of Tebuthiuron in controlling unwanted vegetation. The application resulted in a significant reduction in weed density, which improved safety and maintenance efficiency along the tracks. The study highlighted the importance of timing and dosage to minimize environmental impact while maximizing herbicidal efficacy.
Case Study 2: Forest Management
In forest management practices, Tebuthiuron has been utilized to control invasive species that threaten native flora. Research indicated that targeted applications led to a restoration of native plant communities over a two-year period without significant adverse effects on soil health or non-target species .
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Structural and Functional Modifications
The 1,3,4-thiadiazole ring is a common pharmacophore and agrochemical scaffold. Key analogs and their distinguishing features include:
Notes:
- Tebuthiuron : A dimethylated analog of the target compound, widely used as a herbicide. Exhibits low acute toxicity in rats (LD₅₀ > 5000 mg/kg) but causes chronic effects at 2500 ppm in diets, including thyroid hyperplasia and liver changes .
- Glybuzole : Replaces the urea group with a sulfonamide, highlighting how electronic modifications alter therapeutic targeting (hypoglycemic vs. herbicidal) .
- Anticonvulsant analogs : Substitutions at the 5-position (e.g., benzylthio groups) and urea aryl groups enhance potency. For example, ED₅₀ values for MES test models range from 0.65–1.14 μmol/kg, surpassing standard drugs .
Physicochemical Properties
- Solubility : Tebuthiuron (1,3-dimethyl analog) has a solubility of 1790 mg/L in water, attributed to its dimethylurea group . The target compound’s 3-methyl substitution likely reduces hydrophilicity, though experimental data are lacking.
- Stability : Tebuthiuron is stable in soil with minimal leaching, suggesting that the tert-butyl-thiadiazole core contributes to environmental persistence .
Biological Activity
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea, commonly known as tebuthiuron, is an organonitrogen compound with significant biological activity. It is primarily recognized for its use as a non-selective herbicide in agricultural practices. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C9H16N4OS
- Molecular Weight : 228.31 g/mol
- Melting Point : 161-164°C
- Water Solubility : 2.3 g/L
- CAS Number : 34014-18-1
Herbicidal Activity
Tebuthiuron acts as a non-selective herbicide targeting both herbaceous and woody plants. Its mechanism involves the inhibition of photosynthesis and the disruption of plant growth processes. The compound is effective against a wide range of plant species, making it valuable in managing unwanted vegetation in non-crop areas .
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. The presence of the 1,3,4-thiadiazole moiety in tebuthiuron may contribute to its potential antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that tebuthiuron might have applications beyond herbicide use .
Cytotoxicity and Antiproliferative Effects
Investigations into the cytotoxic effects of tebuthiuron reveal varying degrees of toxicity towards different cell lines. For instance, one study reported an LD50 value of 644 mg/kg in rats, indicating moderate acute toxicity . Moreover, related compounds have demonstrated antiproliferative activity against cancer cell lines such as U937 and MCF-7, suggesting potential for therapeutic applications in oncology .
Case Study 1: Antiproliferative Activity
A study focusing on thiadiazole derivatives found that certain compounds exhibited significant antiproliferative effects on human cancer cell lines. For example, a derivative with a similar structure to tebuthiuron showed IC50 values ranging from 0.3 to 0.45 μM against various cancer types, indicating strong potential for development as anticancer agents .
Case Study 2: Environmental Impact
Research assessing the environmental impact of tebuthiuron has highlighted its persistence in soil and potential effects on non-target organisms. The compound's LC50 values for aquatic species indicate a risk to aquatic ecosystems if not managed properly. For bluegill sunfish and rainbow trout, the LC50 was reported at 112 mg/L and 144 mg/L respectively .
Comparative Analysis of Biological Activities
Q & A
Basic: What are the standard synthetic protocols for 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea, and what key reaction parameters influence yield?
Methodological Answer:
Synthesis typically involves coupling a substituted 1,3,4-thiadiazol-2-amine with an isocyanate or via nucleophilic substitution. For example, reacting 5-tert-butyl-1,3,4-thiadiazol-2-amine with methyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Key parameters include:
- Temperature : Reflux conditions (~80–110°C) ensure reactivity while avoiding decomposition.
- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution efficiency.
- Stoichiometry : A 1:1.2 molar ratio of amine to isocyanate improves conversion .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR in DMSO- confirm structural integrity (e.g., urea NH peaks at ~9–10 ppm, tert-butyl protons at ~1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Thin-Layer Chromatography (TLC) : Silica gel plates with fluorescent indicators (e.g., Merck F254) monitor reaction progress using UV visualization .
Basic: How is the biological activity of this compound evaluated in antimicrobial studies?
Methodological Answer:
- Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
- Fungal Assays : Evaluate growth inhibition on C. albicans using standardized CLSI protocols.
- Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only controls to validate results .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Molecular Docking : Screen potential intermediates for steric/electronic compatibility using software like AutoDock Vina .
- AI-Driven Process Simulation : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions (e.g., solvent selection, catalyst loading) .
- DFT Calculations : Assess transition-state energies to identify rate-limiting steps .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., tert-butyl, methylurea) and test bioactivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, H-bond donors) with antimicrobial potency .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with bacterial dihydrofolate reductase) to identify critical binding residues .
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Theoretical Framework Alignment : Reconcile data with established mechanisms (e.g., urea derivatives’ membrane permeability) to identify outliers .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to isolate variables (e.g., solvent purity, microbial strain variability) causing discrepancies .
- Reproducibility Checks : Repeat experiments under controlled conditions (e.g., standardized inoculum size) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release .
- Waste Disposal : Segregate hazardous waste (e.g., unreacted isocyanates) for professional treatment .
Advanced: How can factorial design improve experimental efficiency in studying this compound?
Methodological Answer:
- Full Factorial Design : Vary factors (temperature, solvent, catalyst) at 2–3 levels to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Optimize parameters (e.g., time, molar ratio) using Central Composite Design (CCD) .
- ANOVA : Statistically validate the significance of each factor (p < 0.05) .
Advanced: How should a theoretical framework guide research on this compound’s mechanism of action?
Methodological Answer:
- Conceptual Models : Link bioactivity to known urea/thiadiazole pharmacophores (e.g., hydrogen-bonding with microbial enzymes) .
- Hypothesis Testing : Design experiments to validate/reject mechanistic assumptions (e.g., ROS generation vs. enzyme inhibition) .
- Literature Synthesis : Integrate findings from analogous compounds (e.g., sulfonylthioureas) to refine hypotheses .
Advanced: What role can AI play in accelerating research on this compound?
Methodological Answer:
- Predictive Modeling : Train ML algorithms on existing data to forecast synthetic pathways or toxicity profiles .
- Autonomous Laboratories : Implement AI-driven robotic systems for high-throughput screening of derivatives .
- Data Mining : Use NLP (Natural Language Processing) to extract SAR insights from unstructured literature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
